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molecular formula C9H9ClN2 B053878 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine CAS No. 118000-41-2

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B053878
M. Wt: 180.63 g/mol
InChI Key: AFFYGLUVFNCIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013654

Procedure details

A mixture of 2-amino-4-picoline (Aldrich; 500 g), 1,3-dichloroacetone (Aldrich; 5.89 g), and 1,2-dimethoxyethane (Aldrich; 44 mL) is stirred for 25 min at 53° C., at which time ethanol (47.5 mL) is added. After stirring for 2.5 h at reflux, the mixture is concentrated under reduced pressure and the residue is partitioned between dichloromethane and saturated sodium bicarbonate and brine. The organic layers are dried over MgSO4 and concentrated under reduced pressure. The crude material is chromatographed on silica gel using methanol/dichloromethane (1/99 to 2/98) to give, after crystallization from dichloromethane/hexane, 3.06 g of product. A portion of this material is dissolved in dichloromethane and refluxed with activated charcoal for 30 min. The activated charcoal is removed by filtration through a pad of diatomaceous earth and the filtrate is atmospherically concentrated, at which time hexane is added. The resulting solids are filtered, washed with hexane, and vacuum dried to give 0.15 g of 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine; mp 250° C. (decomp); ms m/z 180, 182; IR (mineral oil) 774, 1649, 1504, 1252, 701 cm-1 ; 1H NMR (CDCl3) δ 2.39, 4.75, 6.63, 7.32, 7.53, 7.95.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
47.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Cl:9][CH2:10][C:11]([CH2:13]Cl)=O.COCCOC>C(O)C>[Cl:9][CH2:10][C:11]1[N:1]=[C:2]2[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]2[CH:13]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
5.89 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
44 mL
Type
reactant
Smiles
COCCOC
Step Two
Name
Quantity
47.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between dichloromethane and saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after crystallization from dichloromethane/hexane, 3.06 g of product
DISSOLUTION
Type
DISSOLUTION
Details
A portion of this material is dissolved in dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
refluxed with activated charcoal for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The activated charcoal is removed by filtration through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is atmospherically concentrated, at which time hexane
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting solids are filtered
WASH
Type
WASH
Details
washed with hexane, and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClCC=1N=C2N(C=CC(=C2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 1.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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